N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a heterocyclic compound featuring a fused cycloheptane-oxazole core linked to a 3-(acetylamino)phenyl substituent via a carboxamide bond. Patent literature highlights its role as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of anticancer agents, though specific mechanistic or clinical data remain undisclosed in publicly available sources .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(21)18-12-6-5-7-13(10-12)19-17(22)16-14-8-3-2-4-9-15(14)23-20-16/h5-7,10H,2-4,8-9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUETYDOEDSIASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NOC3=C2CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acetylamino group: This can be achieved by acetylation of an appropriate amine precursor.
Construction of the phenyl ring: The phenyl ring can be introduced through various aromatic substitution reactions.
Cyclization to form the tetrahydro-cyclohepta[d][1,2]oxazole ring: This step often involves cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their function.
Pathways: Signal transduction pathways that are modulated by the compound, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on substituents, molecular properties, and inferred applications. Data are derived from patents, chemical databases, and synthetic reports.
*Note: Molecular weight calculated based on inferred molecular formula (C₁₇H₁₈N₃O₃).
Key Observations:
Structural Analogues with Methoxy Substitutions: Compounds with 2,4- or 3,5-dimethoxyphenyl groups (e.g., entries 2 and 3) exhibit reduced polarity compared to the target compound due to the absence of the acetylamino group. This may influence solubility and membrane permeability .
Carbazole Derivatives: Tetrahydrocarbazole-based analogs (e.g., entry 4) replace the cyclohepta-oxazole core with a carbazole scaffold.
Sulfonyl-Modified Analogues :
- The sulfonyl-containing compound (entry 5) introduces a charged sulfonamide group, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
Research Findings and Limitations
- Synthetic Routes: The target compound and its analogs are synthesized via carboxamide coupling reactions, as detailed in patent filings. For example, the 3-(acetylamino)phenyl group is introduced through amidation of the cyclohepta-oxazole-3-carboxylic acid precursor .
- Biological Data: No explicit activity data (e.g., IC₅₀ values, in vivo efficacy) are disclosed in the available evidence. Applications are inferred from patent claims, which emphasize "treatment or prophylaxis of diseases such as cancer" .
Notes
- Limitations : Direct comparisons of biological activity or pharmacokinetic properties are unavailable. The analysis relies on structural and patent-based inferences.
- Molecular Weight Calculations : Values marked with (*) are estimated using molecular formulas derived from IUPAC naming conventions.
- Patent Diversity : The compounds are covered across multiple patent families, suggesting broad industrial interest in this chemical space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
